molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Katalognummer: B2975758
CAS-Nummer: 921836-02-4
Molekulargewicht: 440.54
InChI-Schlüssel: SVYWIIWGIMVUKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Polycyclic Systems

Research into similar compounds has led to the development of new polycyclic systems combining 1,4-benzodiazepine and isoindolinone fragments. This synthesis contributes to the exploration of novel fused pentacyclic systems with potential applications in various fields of chemistry and pharmacology (Ukhin et al., 2011).

Serotonin Receptor Antagonists

Compounds with structural similarities have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such research is crucial for developing new treatments for conditions influenced by serotonin receptors, like certain gastrointestinal disorders (Harada et al., 1995).

Metabolite Synthesis

In the realm of drug metabolism, similar structures have been used in the enantioselective synthesis of metabolites for certain pharmaceutical compounds, highlighting their role in understanding and improving drug design and efficacy (Matsubara et al., 2000).

Antibacterial and Anticancer Agents

Benzoxepine-triazole hybrids, structurally related to the compound , have been synthesized and evaluated for their antibacterial and anticancer properties. This research signifies the potential of such compounds in the development of new therapies for bacterial infections and cancer (Kuntala et al., 2015).

Sinus Node Inhibitor Effects

Research on compounds with similar structures has explored their effects as sinus node inhibitors, with implications in the treatment of cardiac conditions (Thollon et al., 1997).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

Studies on 1,4-benzodiazepine-2-ones have revealed promising antidepressant and anti-nociceptive effects, suggesting potential applications in mental health and pain management (Singh et al., 2010).

Solid Form and Crystal Structure Analysis

Research into related molecules has provided insights into their solid form, crystal structure, and polymorphism, valuable for pharmaceutical formulation and material science applications (Braun et al., 2014).

QSAR Studies and Antibacterial Evaluation

Quantitative structure–activity relationship (QSAR) studies of related compounds have been conducted to understand their antibacterial properties, contributing to the design of more effective antimicrobial agents (Palkar et al., 2017).

Photophysical Properties

Studies on compounds with a fused oxazapolycyclic skeleton similar to the compound of interest have revealed unique photophysical properties, indicating potential applications in material science and photonics (Petrovskii et al., 2017).

X-ray Diffraction and DFT Studies

Benzimidazole fused-1,4-oxazepines, structurally related to the compound, have been synthesized and analyzed using X-ray diffraction and density functional theory (DFT), contributing to the field of molecular design and drug discovery (Almansour et al., 2016).

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWIIWGIMVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.